molecular formula C7H9Cl2NO B8307435 4-(2-Chloroethoxy)pyridine hydrochloride

4-(2-Chloroethoxy)pyridine hydrochloride

Cat. No.: B8307435
M. Wt: 194.06 g/mol
InChI Key: APWATYSLGSIOAU-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)pyridine hydrochloride is a halogenated pyridine derivative characterized by a chloroethoxy (–O–CH2CH2Cl) substituent at the 4-position of the pyridine ring, forming a hydrochloride salt. This compound is structurally significant in pharmaceutical synthesis, particularly as an intermediate in drug development. Its reactivity stems from the electron-deficient pyridine core and the electrophilic chloroethoxy group, enabling participation in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

4-(2-chloroethoxy)pyridine;hydrochloride

InChI

InChI=1S/C7H8ClNO.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H

InChI Key

APWATYSLGSIOAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1OCCCl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Chloromethyl vs. Chloroethoxy Substituents
  • 4-(Chloromethyl)pyridine Hydrochloride (C₆H₇Cl₂N, MW 164.04): Features a chloromethyl (–CH₂Cl) group at the 4-position.
  • 3-(Chloromethyl)pyridine Hydrochloride : The chloromethyl group at the 3-position alters electronic distribution, reducing pyridine ring basicity compared to 4-substituted analogs .
Fluorinated and Bulkier Substituents
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride (C₁₀H₁₁ClF₃NO·HCl, MW 296.66): The trifluoroethoxy group introduces strong electron-withdrawing effects, lowering the pyridine ring’s electron density and increasing resistance to oxidation compared to chloroethoxy derivatives .
  • 4-(4-Chlorobutyl)pyridine Hydrochloride (C₉H₁₃Cl₂N, MW 206.11): A longer alkyl chain with a terminal chlorine enhances lipophilicity, favoring membrane permeability in drug delivery applications .
Aromatic and Heterocyclic Modifications
  • 4-(Diphenylmethoxy)piperidine Hydrochloride (C₁₈H₂₂ClNO, MW 303.83): Replaces pyridine with piperidine, altering basicity (pKa ~8.5 for piperidine vs. ~3.5 for pyridine) and bioactivity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
4-(2-Chloroethoxy)pyridine HCl ~191.06 (estimated) 260–280 (predicted) Ether hydrolysis under acidic conditions; SN2 at chloroethoxy group
4-(Chloromethyl)pyridine HCl 164.04 245–255 Rapid alkylation; hydrolyzes to 4-hydroxymethylpyridine
4-(4-Chlorobutyl)pyridine HCl 206.11 169–173 Stable under physiological pH; undergoes nucleophilic substitution
4-(Trifluoroethoxy)pyridine HCl 296.66 >250 Resistant to oxidation; inert in SN2 due to steric hindrance

Spectroscopic and Analytical Data

  • IR Spectroscopy : Chloroethoxy groups show characteristic C–O–C stretches at ~1100 cm⁻¹ and C–Cl stretches at 650–750 cm⁻¹, distinct from chloromethyl’s C–Cl at ~700 cm⁻¹ .
  • ¹H NMR : The chloroethoxy group’s –O–CH2CH2Cl protons resonate as triplets (δ 3.7–4.2 ppm), differing from chloromethyl’s singlet (δ 4.5–5.0 ppm) .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Chloroethoxy derivatives are more stable in basic conditions than chloromethyl analogs but degrade under strong acids .
  • Thermal Stability : Melting points for chloroethoxy compounds (~260–280°C) exceed those of aliphatic chlorides (e.g., 4-(4-Chlorobutyl)pyridine HCl at 169–173°C), indicating stronger crystal lattice forces .

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